molecular formula C8H12N2O4 B3049450 bis((2S)-piperidine-2-carbonitrile); oxalic acid CAS No. 2068138-09-8

bis((2S)-piperidine-2-carbonitrile); oxalic acid

Cat. No.: B3049450
CAS No.: 2068138-09-8
M. Wt: 200.19
InChI Key: UKQSPZJUZKAACN-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis((2S)-piperidine-2-carbonitrile); oxalic acid is a useful research compound. Its molecular formula is C8H12N2O4 and its molecular weight is 200.19. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Synthesis of Anti-Influenza Compounds : Bis((2S)-piperidine-2-carbonitrile) has been used in the synthesis of bis(4H-chromene-3-carbonitrile) derivatives, which show potential anti-influenza H5N1 virus activities. This synthesis involves a multicomponent reaction including piperidine (Abdella, Ali, Elwahy, & Abdelhamid, 2017).

  • Green Synthesis of Chromene Derivatives : Piperidine is utilized in an eco-friendly synthesis method for bis(4H-chromene-3-carbonitrile) derivatives, highlighting its role in sustainable chemistry (Salama, Darweesh, Abdelhamid, & Elwahy, 2017).

  • Preparation of Bis(Dihydropyridine-3,5-Dicarbonitriles) : Research demonstrates the use of piperidine in synthesizing bis(dihydropyridine-3,5-dicarbonitriles) with potential cytotoxic activity against cancer cell lines, showcasing its pharmaceutical relevance (Abdelmoniem, Salaheldin, Abdelhamid, & Elwahy, 2017).

Chemical and Structural Studies

  • Characterization of Oxalic Acid Derivatives : Studies on oxalic acid derivatives, such as bis(2-hydroxy-3,5-di-tert-butyl-phenylanilido) oxalic acid, provide insights into their structural and bonding properties, which are essential for understanding their chemical behavior and potential applications (Contreras et al., 2000).

  • Oxalic Acid–Pyridine-4-Carbonitrile Compound Study : Research on the crystal structure and hydrogen bonding interactions in the oxalic acid–pyridine-4-carbonitrile compound offers valuable information for material science and molecular engineering (Zheng, 2012).

Other Applications

  • Formation of Bis-Pyridine and Pyrimidine Derivatives : The bis(piperidine-2-carbonitrile) structure plays a role in the synthesis of novel bis- and poly(pyridines) and poly(pyrimidines), underlining its versatility in organic chemistry (Abd El-Fatah, Darweesh, Mohamed, Abdelhamid, & Elwahy, 2017).

  • Catalytic Oxidation Studies : The compound's role in the catalytic oxidation of antioxidants, as observed in studies involving hindered piperidine compounds, highlights its potential in chemical processes and material stability research (Allen, 1980).

Properties

IUPAC Name

oxalic acid;(2S)-piperidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H10N2.C2H2O4/c2*7-5-6-3-1-2-4-8-6;3-1(4)2(5)6/h2*6,8H,1-4H2;(H,3,4)(H,5,6)/t2*6-;/m00./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTSPGXIUDSRCB-UAIGZDOSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C#N.C1CCNC(C1)C#N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C#N.C1CCN[C@@H](C1)C#N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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